Cas no 7497-87-2 (1-Bromo-4-(3-bromopropoxy)benzene)
1-Bromo-4-(3-bromopropoxy)benzene Chemical and Physical Properties
Names and Identifiers
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- Benzene,1-bromo-4-(3-bromopropoxy)-
- 1-(3-BROMOPROPOXY)-4-BROMOBENZENE
- 1-Bromo-4-(3-bromopropoxy)benzene
- 4-BROMOPHENOXYPROPYLBROMIDE
- (4-bromo-phenyl)-(3-bromo-propyl)-ether
- (4-Brom-phenyl)-(3-brom-propyl)-aether
- 1-bromo-3-(4-bromophenoxy)propane
- 1-bromo-4-(3'-bromopropoxy)benzene
- 3-(4-bromophenoxy)propyl bromide
- 4-Brom-1-(3-brom-propyloxy)-benzol
- AC1L88EW
- AG-G-98539
- CTK5E0806
- NSC406842
- SureCN2015358
- CS-0205297
- AS-9329
- 4-bromophenyl 3-bromopropyl ether
- AKOS005363332
- NSC-406842
- EN300-59649
- 1-bromo-4-(3-bromopropoxyl)benzene
- 3-(4-bromophenoxy)-1-bromopropane
- SBXHUNUKIBIOEC-UHFFFAOYSA-N
- DTXSID20324492
- 7497-87-2
- MFCD00596633
- FT-0732541
- SCHEMBL2015358
-
- MDL: MFCD00596633
- Inchi: 1S/C9H10Br2O/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2
- InChI Key: SBXHUNUKIBIOEC-UHFFFAOYSA-N
- SMILES: BrCCCOC1C=CC(=CC=1)Br
Computed Properties
- Exact Mass: 291.9098
- Monoisotopic Mass: 291.91
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 111
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Density: 1.7±0.1 g/cm3
- Boiling Point: 324.1±22.0 °C at 760 mmHg
- Flash Point: 131.2±20.8 °C
- Refractive Index: 1.569
- PSA: 9.23
- LogP: 3.61290
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
1-Bromo-4-(3-bromopropoxy)benzene Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Bromo-4-(3-bromopropoxy)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B116035-500mg |
1-Bromo-4-(3-bromopropoxy)benzene |
7497-87-2 | 500mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B116035-1000mg |
1-Bromo-4-(3-bromopropoxy)benzene |
7497-87-2 | 1g |
$ 300.00 | 2022-06-07 | ||
| TRC | B116035-2500mg |
1-Bromo-4-(3-bromopropoxy)benzene |
7497-87-2 | 2500mg |
$ 600.00 | 2022-06-07 | ||
| Alichem | A019092417-1g |
1-Bromo-4-(3-bromopropoxy)benzene |
7497-87-2 | 95% | 1g |
$455.52 | 2023-09-01 | |
| Apollo Scientific | OR110997-1g |
4-Bromophenyl 3-bromopropyl ether |
7497-87-2 | 1g |
£64.00 | 2025-02-19 | ||
| Apollo Scientific | OR110997-5g |
4-Bromophenyl 3-bromopropyl ether |
7497-87-2 | 5g |
£160.00 | 2025-02-19 | ||
| Apollo Scientific | OR110997-10g |
4-Bromophenyl 3-bromopropyl ether |
7497-87-2 | 10g |
£288.00 | 2025-02-19 | ||
| abcr | AB419230-1 g |
1-Bromo-4-(3-bromopropoxy)benzene |
7497-87-2 | 1g |
€111.20 | 2023-04-24 | ||
| abcr | AB419230-5 g |
1-Bromo-4-(3-bromopropoxy)benzene |
7497-87-2 | 5g |
€221.00 | 2023-04-24 | ||
| abcr | AB419230-10 g |
1-Bromo-4-(3-bromopropoxy)benzene |
7497-87-2 | 10g |
€367.40 | 2023-04-24 |
1-Bromo-4-(3-bromopropoxy)benzene Suppliers
1-Bromo-4-(3-bromopropoxy)benzene Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Additional information on 1-Bromo-4-(3-bromopropoxy)benzene
1-Bromo-4-(3-bromopropoxy)benzene (CAS 7497-87-2): A Versatile Intermediate in Organic Synthesis
1-Bromo-4-(3-bromopropoxy)benzene (CAS 7497-87-2) is a valuable brominated aromatic compound that has gained significant attention in modern organic chemistry. This dibromo-substituted benzene derivative serves as a crucial building block in pharmaceutical research, material science, and specialty chemical synthesis. With its unique molecular structure featuring both aromatic bromination and an aliphatic bromoalkoxy side chain, this compound offers exceptional versatility in synthetic applications.
The growing demand for high-performance organic intermediates has positioned 1-Bromo-4-(3-bromopropoxy)benzene as a sought-after chemical in research laboratories worldwide. Recent studies highlight its importance in developing liquid crystal materials, pharmaceutical intermediates, and advanced polymer systems. The compound's dual reactive sites (both bromo substituents) enable diverse chemical transformations, making it particularly valuable in cross-coupling reactions and molecular scaffolding applications.
From a molecular perspective, 1-Bromo-4-(3-bromopropoxy)benzene (CAS 7497-87-2) demonstrates interesting physicochemical properties. The aromatic bromine at the para position exhibits different reactivity compared to the aliphatic bromine in the propoxy side chain, allowing for selective functionalization. This characteristic has made it particularly useful in sequential modification strategies where controlled stepwise reactions are required. Researchers frequently search for "selective bromination techniques" and "para-substituted benzene derivatives" when working with this compound.
In pharmaceutical applications, 1-Bromo-4-(3-bromopropoxy)benzene serves as a precursor for various biologically active molecules. Its structural features are commonly found in compounds being investigated for their potential therapeutic effects. The scientific community shows increasing interest in "brominated drug intermediates" and "aromatic ether synthesis", both areas where this compound plays a significant role. Recent patent literature reveals its use in developing novel antiviral agents and central nervous system drugs.
The material science field has embraced 1-Bromo-4-(3-bromopropoxy)benzene (CAS 7497-87-2) for creating advanced organic electronic materials. Its ability to participate in polymerization reactions while maintaining structural integrity makes it valuable for conductive polymer synthesis. Industry professionals often search for "brominated monomers for OLEDs" and "aromatic building blocks for organic semiconductors", applications where this compound shows particular promise.
From a synthetic chemistry standpoint, 1-Bromo-4-(3-bromopropoxy)benzene offers multiple advantages. The electron-withdrawing nature of the bromine atoms activates the aromatic ring toward various nucleophilic substitutions, while the flexible propoxy linker provides spatial control in molecular design. These properties have led to its increased use in developing supramolecular architectures and coordination complexes. Common related search terms include "brominated aromatic ethers" and "versatile organic synthons".
Quality control and analytical characterization of 1-Bromo-4-(3-bromopropoxy)benzene typically involve advanced techniques such as HPLC analysis, mass spectrometry, and NMR spectroscopy. The compound's purity is crucial for its performance in sensitive applications, driving interest in "analytical methods for brominated compounds" and "purification of aromatic ethers". Modern laboratories emphasize the importance of high-purity intermediates to ensure reproducible results in downstream applications.
The commercial availability of 1-Bromo-4-(3-bromopropoxy)benzene (CAS 7497-87-2) has improved significantly in recent years, reflecting its growing importance in chemical research. Suppliers now offer various packaging options and purity grades to meet different research needs. Industry professionals frequently search for "reliable sources of brominated intermediates" and "custom synthesis of aromatic bromides", indicating strong market demand for this specialized chemical.
Environmental and safety considerations for handling 1-Bromo-4-(3-bromopropoxy)benzene follow standard laboratory protocols for brominated organic compounds. Proper personal protective equipment and ventilation systems are recommended when working with this material. The scientific community shows increasing interest in "green chemistry approaches" for synthesizing and utilizing such compounds, aligning with broader trends toward sustainable chemical processes.
Future research directions involving 1-Bromo-4-(3-bromopropoxy)benzene are likely to explore its potential in emerging technologies. Areas such as organic photovoltaics, molecular electronics, and targeted drug delivery systems may benefit from the unique properties of this compound. The continuous evolution of catalytic systems for brominated compounds and advancements in selective functionalization techniques will further expand its applications across multiple scientific disciplines.
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